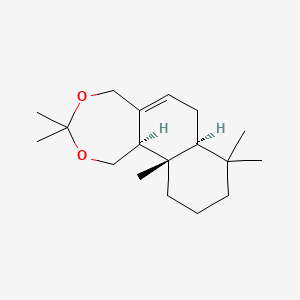

Drim-7-ene-11,12-diol acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTSZASHZJQOCB-RLFYNMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Drim-7-ene-11,12-diol Acetonide: A Technical Overview for Drug Discovery and Development

For distribution to researchers, scientists, and drug development professionals.

Abstract

Drim-7-ene-11,12-diol acetonide is a naturally occurring sesquiterpenoid of the drimane (B1240787) class, isolated from the plant Polygonum hydropiper.[1] While comprehensive biological data on this specific molecule is limited in publicly accessible literature, the broader class of drimane sesquiterpenoids exhibits a range of promising pharmacological activities, including antifungal, anti-inflammatory, and cytotoxic effects. This document provides a technical guide summarizing the known information about this compound and related compounds, offering insights into its potential for drug discovery and development. It includes postulated experimental protocols for its isolation and characterization, a summary of relevant biological data from related compounds, and logical workflows for its investigation.

Chemical Identity and Properties

This compound is a derivative of the drimane sesquiterpenoid skeleton, characterized by a bicyclic core. The acetonide functional group is a protecting group for the 11,12-diol, suggesting it may be an artifact of the isolation process if acetone (B3395972) is used as a solvent, or it could be a naturally occurring modification.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates |

| CAS Number | 213552-47-7 | MedChemExpress, TargetMol |

| Molecular Formula | C₁₈H₂₈O₂ | Pharmaffiliates |

| Natural Source | Polygonum hydropiper | MedChemExpress |

| Compound Class | Sesquiterpenoid (Drimane type) | MedChemExpress |

Postulated Experimental Protocols

Isolation and Purification

Objective: To isolate this compound from Polygonum hydropiper.

Methodology:

-

Extraction:

-

Air-dried and powdered whole plants of Polygonum hydropiper are extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

-

Chromatography:

-

The chloroform or ethyl acetate fraction, which is likely to contain sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Purification:

-

Further purification of the enriched fractions is achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation

Objective: To confirm the structure of the isolated this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy to determine the proton environment, including chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR spectroscopy to identify the number and types of carbon atoms.

-

2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the molecule.

-

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Table 2: Predicted Spectroscopic Data (based on related drimane sesquiterpenoids)

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |

| ¹³C NMR | Approximately 18 carbon signals, including those corresponding to the drimane skeleton and the acetonide group. |

| Mass Spec | A molecular ion peak corresponding to the molecular formula C₁₈H₂₈O₂. |

Biological Activity (Inferred from Related Compounds)

Direct biological activity data for this compound is not currently available. However, extracts of Polygonum hydropiper and other drimane sesquiterpenoids have demonstrated a range of biological effects.

Antifungal Activity

Several drimane sesquiterpenoids exhibit potent antifungal activity. For example, drimenol (B159378) has shown broad-spectrum fungicidal activity against various pathogenic fungi.

Table 3: Antifungal Activity of Drimenol

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 8 - 64 | [3] |

| Fluconazole-resistant C. albicans | 8 - 64 | [3] |

| Aspergillus spp. | 8 - 64 | [3] |

| Cryptococcus spp. | 8 - 64 | [3] |

Cytotoxic Activity

Extracts from Polygonum hydropiper have shown cytotoxic effects against various cancer cell lines. While the specific compounds responsible for this activity have not all been identified, it suggests that sesquiterpenoids like this compound could be contributors.

Table 4: Cytotoxicity of Polygonum hydropiper Extracts

| Cell Line | Extract/Fraction | IC₅₀ (µg/mL) | Reference |

| NIH/3T3 | Chloroform | 140 | [3] |

| NIH/3T3 | Ethyl Acetate | 160 | [3] |

| HeLa | β-sitosterol | 170 | [4] |

| MCF-7 | β-sitosterol | 200 | [4] |

| MCF-7 | Stigmasterol | 60 | [4] |

Anti-inflammatory Activity

Flavonoids from Polygonum hydropiper have been shown to attenuate lipopolysaccharide-induced inflammatory injury.[5] Drimane sesquiterpenoids from other natural sources have also demonstrated anti-inflammatory properties, suggesting a potential role for this compound in this area. For instance, a drimane-type sesquiterpenoid from Limonium sinense exhibited significant anti-inflammatory activity with an IC₅₀ value of 8.3 ± 1.2 μM against NO production in LPS-induced RAW 264.7 macrophages.[6]

Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation and characterization of this compound.

Potential Biological Activities

Caption: Potential biological activities of drimane sesquiterpenoids based on current research.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Definitive Isolation and Characterization: A thorough study to isolate and fully characterize this compound from Polygonum hydropiper is required to confirm its structure and provide pure material for biological testing.

-

Broad Biological Screening: The purified compound should be screened against a wide range of biological targets to identify its primary pharmacological activities. Based on related compounds, assays for antifungal, anti-inflammatory, and cytotoxic effects would be a logical starting point.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

-

Synthetic Approaches: The development of a synthetic route to this compound and its analogs would facilitate structure-activity relationship (SAR) studies and provide a scalable source of the compound for further development.

Conclusion

This compound, a sesquiterpenoid from Polygonum hydropiper, belongs to a class of natural products with demonstrated biological potential. While specific data on this compound is lacking, the known antifungal, cytotoxic, and anti-inflammatory activities of related drimane sesquiterpenoids and extracts from its natural source provide a strong rationale for its further investigation as a potential lead compound in drug discovery programs. The experimental frameworks and comparative data presented in this guide offer a foundation for initiating such research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecularly Characterized Solvent Extracts and Saponins from Polygonum hydropiper L. Show High Anti-Angiogenic, Anti-Tumor, Brine Shrimp, and Fibroblast NIH/3T3 Cell Line Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and molecular docking studies on phytosterols isolated from Polygonum hydropiper L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids of Polygonum hydropiper L. attenuates lipopolysaccharide-induced inflammatory injury via suppressing phosphorylation in MAPKs pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Isolation of Drimane Sesquiterpenoids from Polygonum hydropiper with a Focus on Drim-7-ene-11,12-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of drimane (B1240787) sesquiterpenoids from the plant Polygonum hydropiper, with a specific focus on the structural class of Drim-7-ene-11,12-diol and its derivatives. While a detailed, published protocol for the specific isolation of Drim-7-ene-11,12-diol acetonide from this natural source is not currently available in the scientific literature, this guide synthesizes established methodologies for the extraction and purification of related drimane compounds from Polygonum hydropiper to provide a robust framework for researchers.

Introduction to Drimane Sesquiterpenoids and Polygonum hydropiper

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. This class of compounds has garnered significant interest from the scientific community due to a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Polygonum hydropiper L. (family Polygonaceae), commonly known as water pepper, is a rich source of various bioactive compounds, including a variety of drimane-type sesquiterpenoids.[1][2] The isolation and characterization of these compounds are crucial for further pharmacological evaluation and potential drug development.

General Experimental Workflow for Isolation

The isolation of drimane sesquiterpenoids from Polygonum hydropiper typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following workflow provides a logical sequence for these procedures.

Figure 1. Generalized workflow for the isolation of drimane sesquiterpenoids.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of drimane sesquiterpenoids from Polygonum hydropiper and related natural sources.[1]

Plant Material and Extraction

-

Plant Material Collection and Preparation: The whole plant of Polygonum hydropiper is collected, identified by a taxonomist, and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. A common ratio is 1 kg of plant material to 5-10 L of solvent, with the extraction process repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield the crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane to remove nonpolar constituents, followed by ethyl acetate (B1210297) to extract compounds of medium polarity, which often includes the drimane sesquiterpenoids.

-

Evaporation: The resulting fractions (n-hexane, ethyl acetate, and aqueous) are concentrated under reduced pressure. The ethyl acetate fraction is often the most promising for containing drimane sesquiterpenoids and is taken forward for further purification.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions showing similar TLC profiles are combined and may require further purification using repeated column chromatography, often on Sephadex LH-20 or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Quantitative Data

While specific quantitative data for the isolation of this compound from Polygonum hydropiper is not available in the literature, the following tables present representative data for other drimane sesquiterpenoids isolated from this plant.[1] This information can serve as a benchmark for researchers targeting similar compounds.

Table 1: Spectroscopic Data for Representative Drimane Sesquiterpenoids from Polygonum hydropiper

| Compound Name | Molecular Formula | Key ¹H NMR Signals (δ, ppm) in CDCl₃ | Key ¹³C NMR Signals (δ, ppm) in CDCl₃ |

| 3β-angeloyloxy-7-epifutronolide | C₂₀H₂₆O₅ | 5.38 (1H, t, J = 3.0 Hz, H-7), 4.80 (1H, dd, J = 11.5, 4.5 Hz, H-3), 6.08 (1H, qq, J = 7.0, 1.5 Hz, H-3') | 176.8 (C-12), 167.0 (C-1'), 139.2 (C-8), 127.8 (C-2'), 78.5 (C-11), 74.2 (C-3), 68.1 (C-7) |

| Polygonumate | C₁₇H₂₂O₅ | 5.70 (1H, s, H-7), 4.35 (1H, d, J = 8.0 Hz, H-11), 3.75 (3H, s, OMe) | 171.0 (C-12), 168.2 (C-1'), 158.5 (C-8), 118.2 (C-7), 80.1 (C-11), 51.8 (OMe) |

| Dendocarbin L | C₁₅H₂₂O₃ | 5.80 (1H, s, H-7), 4.40 (1H, d, J = 8.0 Hz, H-11) | 171.5 (C-12), 160.1 (C-8), 117.5 (C-7), 80.5 (C-11) |

| (+) Winterin | C₁₅H₂₀O₃ | 7.15 (1H, s, H-7) | 170.5 (C-12), 165.0 (C-11), 145.0 (C-8), 138.0 (C-9), 125.0 (C-7) |

| (+) Fuegin | C₁₅H₂₂O₃ | 5.85 (1H, s, H-7), 4.65 (1H, d, J = 8.5 Hz, H-11) | 172.0 (C-12), 161.0 (C-8), 118.0 (C-7), 79.0 (C-11) |

| Changweikangic acid A | C₁₅H₂₂O₃ | 7.05 (1H, s, H-7), 10.1 (1H, s, CHO) | 195.0 (CHO), 172.0 (C-12), 150.0 (C-8), 140.0 (C-9), 130.0 (C-7) |

| Futronolide | C₁₅H₂₀O₃ | 5.75 (1H, s, H-7) | 176.0 (C-12), 159.0 (C-8), 117.0 (C-7), 80.0 (C-11) |

| 7-Ketoisodrimenin | C₁₅H₁₈O₃ | 5.80 (1H, s, H-11) | 204.0 (C-7), 170.0 (C-12), 165.0 (C-8), 130.0 (C-9), 118.0 (C-11) |

Note: This data is compiled from the literature and serves as a reference. Actual values may vary depending on the specific experimental conditions.

Structure Elucidation

The structures of isolated compounds are typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Biological Activity and Signaling Pathways

Drimane sesquiterpenoids isolated from various natural sources have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiprotozoal effects.[3][4] The mechanism of action for many of these compounds is still under investigation. For drimane sesquiterpenes, some have been shown to interact with TRP channels.[5] However, no specific signaling pathway has been definitively elucidated for this compound. Further research is required to understand its molecular targets and mechanisms of action.

Figure 2. Reported biological activities of drimane sesquiterpenoids.

Conclusion

The isolation of this compound and other drimane sesquiterpenoids from Polygonum hydropiper presents a promising avenue for the discovery of novel bioactive compounds. This guide provides a foundational methodology for researchers to undertake such investigations. While specific data for the target compound is limited, the outlined protocols for extraction, fractionation, and purification of related compounds from the same plant source offer a clear and effective starting point. Further research is needed to isolate and characterize this compound, determine its yield, and fully elucidate its biological activity and mechanism of action.

References

- 1. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Drimane sesquiterpenoids from cultures of basidiomycete Ganoderma subresinosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isolation of Drim-7-ene-11,12-diol acetonide from Polygonum hydropiper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Drim-7-ene-11,12-diol acetonide, a sesquiterpenoid found in Polygonum hydropiper. This document outlines a detailed, albeit generalized, experimental protocol, data presentation tables, and visual workflows to aid researchers in the extraction, purification, and identification of this natural product.

Introduction

Polygonum hydropiper, commonly known as water pepper, is a plant rich in a variety of secondary metabolites, including flavonoids, phenylpropanoids, and terpenoids. Among these, drimane-type sesquiterpenoids are of significant interest due to their potential biological activities. This guide focuses on a specific drimane (B1240787) sesquiterpenoid, this compound, and provides a framework for its isolation and characterization. While numerous sesquiterpenes have been isolated from Polygonum hydropiper, this document synthesizes general and specific methodologies to create a targeted protocol for this compound.[1][2]

Experimental Protocols

The isolation of this compound from Polygonum hydropiper involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a composite of established methods for the isolation of sesquiterpenoids from plant sources.

Plant Material Collection and Preparation

-

Collection: Aerial parts of Polygonum hydropiper are collected and authenticated.

-

Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. Maceration or percolation are common techniques. For example, 1 kg of powdered plant material can be macerated with 5 L of 95% EtOH for 72 hours, with the solvent being replaced every 24 hours.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity. A typical partitioning scheme would involve:

-

Hexane or petroleum ether to remove non-polar constituents like fats and waxes.

-

Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to extract compounds of medium polarity, including many sesquiterpenoids.

-

Ethyl acetate (B1210297) (EtOAc) to isolate more polar compounds.

-

The remaining aqueous fraction will contain highly polar molecules.

-

The CH₂Cl₂ or CHCl₃ fraction is expected to be enriched with this compound.

Chromatographic Purification

-

Column Chromatography (CC): The enriched fraction is subjected to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol solvent system. The polarity is gradually increased to elute compounds with different affinities for the stationary phase.

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column chromatography and to identify fractions containing the target compound.

-

Plates: Silica gel 60 F₂₅₄ pre-coated plates.

-

Visualization: Spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid or ceric sulfate (B86663) solution) followed by heating.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are pooled, concentrated, and further purified by Prep-HPLC.

-

Column: A reversed-phase C18 column is commonly used for sesquiterpenoid purification.

-

Mobile Phase: A gradient or isocratic system of water and an organic solvent like methanol or acetonitrile.

-

Detection: UV detector, typically monitoring at wavelengths between 200-220 nm for non-chromophoric sesquiterpenoids.

-

Data Presentation

Quantitative data from the isolation and characterization process should be meticulously recorded. The following tables provide a template for organizing this information.

Table 1: Extraction and Fractionation Yields

| Step | Input Material | Solvent System | Volume (L) | Yield (g) | % Yield |

| Extraction | Dried P. hydropiper (1 kg) | 95% Ethanol | 3 x 5 | 150 | 15.0 |

| Fractionation | Crude Extract (150 g) | ||||

| Hexane | 3 x 1 | 30 | 20.0 (of crude) | ||

| Dichloromethane | 3 x 1 | 45 | 30.0 (of crude) | ||

| Ethyl Acetate | 3 x 1 | 25 | 16.7 (of crude) | ||

| Aqueous Residue | - | 50 | 33.3 (of crude) |

Table 2: Chromatographic Purification of the Dichloromethane Fraction

| Step | Input Fraction (g) | Stationary Phase | Mobile Phase Gradient | Fractions of Interest | Yield (mg) |

| Silica Gel CC | 45 | Silica Gel (60-120 mesh) | Hexane:EtOAc (100:0 to 0:100) | 25-30 | 500 |

| Prep-HPLC | 500 | C18 (Reversed-Phase) | H₂O:MeOH (30:70 to 0:100) | Peak at tR = 15.2 min | 50 |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals/Fragments |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |

| ¹³C NMR | Resonances for quaternary carbons, methyl groups, sp² carbons of the double bond, and carbons of the acetonide group. |

| Mass Spec (HR-ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₈H₂₈O₃. |

| FT-IR | Absorption bands for C-O bonds, C=C stretching, and C-H stretching. |

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation of this compound.

References

Drim-7-ene-11,12-diol acetonide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drim-7-ene-11,12-diol acetonide is a naturally occurring sesquiterpenoid of the drimane (B1240787) class, isolated from the plant Polygonum hydropiper.[1] This technical guide provides a comprehensive overview of its chemical structure, and known properties, drawing from available scientific literature. While specific experimental data for this particular compound is limited, this document extrapolates information from closely related drimane sesquiterpenoids and the source organism to provide a foundational understanding for research and development professionals. This guide outlines general methodologies for the isolation of related compounds and discusses the broader biological activities associated with this class of molecules.

Chemical Structure and Properties

This compound is characterized by a bicyclic drimane core structure. Key features include a double bond between carbons 7 and 8, and a diol at carbons 11 and 12, which is protected as an acetonide. This acetonide functional group is synthetically useful for protecting vicinal diols.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 213552-47-7 | [2] |

| Molecular Formula | C₁₈H₃₀O₂ | [1] |

| Molecular Weight | 278.43 g/mol | [1] |

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are not extensively published, the source organism, Polygonum hydropiper, and the broader class of drimane sesquiterpenoids are known to possess a range of biological activities. Extracts from Polygonum hydropiper have demonstrated antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[3][4][5] Drimane sesquiterpenoids, in general, are recognized for their potential as antifeedant, antimicrobial, and anti-inflammatory agents.[6][7]

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. Its unique chemical structure makes it a candidate for investigation in various drug discovery programs.

Experimental Protocols

Detailed experimental protocols for the specific isolation, synthesis, and biological evaluation of this compound are not available in the reviewed literature. However, general methodologies for the isolation of drimane sesquiterpenoids from Polygonum hydropiper and the synthesis of related compounds can be described.

General Isolation Protocol for Drimane Sesquiterpenoids from Polygonum hydropiper

The following is a generalized workflow for the isolation of sesquiterpenoids from plant material, which can be adapted for the target compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecularly Characterized Solvent Extracts and Saponins from Polygonum hydropiper L. Show High Anti-Angiogenic, Anti-Tumor, Brine Shrimp, and Fibroblast NIH/3T3 Cell Line Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idosi.org [idosi.org]

- 6. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Probing the Three-Dimensional Architecture: A Technical Guide to the Stereochemistry of Drim-7-ene-11,12-diol Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drimane (B1240787) sesquiterpenoids are a class of natural products exhibiting a wide range of biological activities. Their therapeutic potential is intrinsically linked to their precise three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemical elucidation of Drim-7-ene-11,12-diol acetonide, a representative member of this family. We delve into the key synthetic methodologies, present spectroscopic data in a structured format, and detail the experimental protocols for critical stereochemical determination techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and the modified Mosher's method. This document serves as a practical resource for researchers engaged in the synthesis, characterization, and development of drimane-based therapeutic agents.

Introduction

The drimane sesquiterpenoids, characterized by a bicyclic decalene (B14655446) skeleton, are a prominent family of natural products with a diverse array of biological properties, including antifungal, antibacterial, and cytotoxic activities. The stereochemistry of these molecules plays a pivotal role in their biological function, dictating their interaction with molecular targets. Drim-7-ene-11,12-diol, a key intermediate in the synthesis of various bioactive drimanes, possesses multiple stereocenters, the definitive assignment of which is crucial for structure-activity relationship (SAR) studies and drug design. The protection of the 11,12-diol as an acetonide facilitates characterization and further synthetic transformations. This guide focuses on the methodologies employed to unravel the complex stereochemistry of this compound.

Synthesis and Acetonide Formation

The primary route to Drim-7-ene-11,12-diol involves the oxidation of the readily available precursor, drimenol (B159378). Subsequent protection of the resulting diol as an acetonide yields the target compound.

Experimental Protocol: Oxidation of Drimenol to Drim-7-ene-11,12-diol[1][2]

A solution of drimenol in a suitable solvent (e.g., ethanol) is treated with an oxidizing agent such as selenium dioxide. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification by column chromatography on silica (B1680970) gel affords Drim-7-ene-11,12-diol as a major product.

Experimental Protocol: Acetonide Formation

To a solution of Drim-7-ene-11,12-diol in an anhydrous solvent (e.g., acetone (B3395972) or dichloromethane), a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid) and an excess of 2,2-dimethoxypropane (B42991) are added. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by column chromatography to yield this compound.

Spectroscopic Data for Stereochemical Analysis

The stereochemistry of this compound is primarily elucidated through a combination of one- and two-dimensional NMR techniques. The data presented below is based on analogous drimane sesquiterpenoids and serves as a reference for the expected spectroscopic features.

Tabulated NMR Data

Table 1: Representative ¹H NMR Data for the Drimane Skeleton

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Correlations (COSY, HMBC) |

| H-7 | 5.3 - 5.6 | br s | H-6, C-5, C-9 |

| H-11 | 3.5 - 4.0 | m | H-12, C-9 |

| H-12a | 3.4 - 3.8 | dd | H-12b, H-11 |

| H-12b | 3.3 - 3.7 | dd | H-12a, H-11 |

| Me-13 | 0.8 - 1.0 | s | C-4, C-5, C-14 |

| Me-14 | 0.8 - 1.0 | s | C-4, C-5, C-13 |

| Me-15 | 0.8 - 1.0 | s | C-10, C-1, C-5, C-9 |

Table 2: Representative ¹³C NMR Data for the Drimane Skeleton and Acetonide Moiety

| Carbon | Chemical Shift (δ) Range (ppm) |

| C-4 | 32.0 - 34.0 |

| C-5 | 49.0 - 52.0 |

| C-7 | 120.0 - 125.0 |

| C-8 | 135.0 - 140.0 |

| C-9 | 40.0 - 45.0 |

| C-10 | 38.0 - 40.0 |

| C-11 | 75.0 - 80.0 |

| C-12 | 65.0 - 70.0 |

| Acetonide C(CH₃)₂ | 108.0 - 110.0 |

| Acetonide CH₃ | 25.0 - 28.0 |

Determination of Relative and Absolute Stereochemistry

NOESY/ROESY for Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of protons, which in turn defines the relative stereochemistry of the molecule.

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE/ROE correlations. Data processing involves Fourier transformation in both dimensions and phasing of the spectrum.

Caption: Workflow for determining relative stereochemistry using NOESY/ROESY.

Modified Mosher's Method for Absolute Stereochemistry

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and subsequent analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR).

Two separate reactions are carried out on Drim-7-ene-11,12-diol. In each reaction, the diol is treated with either (R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the corresponding bis-MTPA esters. The reactions are monitored by TLC, and upon completion, the diastereomeric esters are purified by chromatography. ¹H NMR spectra of both diastereomers are recorded under identical conditions.

In-Depth Technical Guide: Drim-7-ene-11,12-diol acetonide (CAS 213552-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Drim-7-ene-11,12-diol acetonide is a derivative of a drimane-type sesquiterpene. The drimane (B1240787) skeleton is a bicyclic structure that forms the core of many biologically active natural products. The acetonide functional group is a protecting group for a diol, suggesting its potential use in synthetic chemistry or its presence as a naturally occurring protected diol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 213552-47-7 | Generic Supplier Data |

| Molecular Formula | C18H30O2 | Generic Supplier Data |

| Appearance | White powder | Generic Supplier Data |

| Natural Source | Polygonum hydropiper | [1] |

Note: Comprehensive quantitative data such as melting point, boiling point, and detailed spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the accessed literature. This information is likely detailed in the primary publication reporting its isolation.

Context of Discovery and Isolation

This compound is a natural product found in Polygonum hydropiper, commonly known as water pepper. This plant has been a subject of phytochemical research, with numerous studies focusing on its rich content of sesquiterpenoids. Seminal work on the isolation of drimane-type sesquiterpenoids from this plant was conducted by Fukuyama et al. in the 1980s. While the specific isolation protocol for the acetonide is not detailed in the available literature, a general workflow for the isolation of such compounds can be inferred.

General Experimental Workflow for Isolation of Sesquiterpenoids

The isolation of sesquiterpenoids from a plant source like Polygonum hydropiper typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Potential Biological Activity (Inferred)

While no specific biological activity or signaling pathway has been documented for this compound in the available literature, the broader class of drimane sesquiterpenoids isolated from Polygonum hydropiper and other natural sources are known to exhibit a range of pharmacological effects. These activities provide a basis for potential areas of investigation for this specific compound.

Known Activities of Related Drimane Sesquiterpenoids

Research on various drimane sesquiterpenoids has revealed activities such as:

-

Anti-inflammatory: Inhibition of inflammatory mediators.

-

Antimicrobial: Activity against various bacteria and fungi.

-

Antifeedant: Deterrent effects against insects.

-

Cytotoxic: Activity against various cancer cell lines.

The potential mechanism of action for these compounds often involves interaction with key signaling pathways. A hypothetical signaling pathway that could be investigated for anti-inflammatory effects is depicted below.

Future Research Directions

The lack of detailed public information on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Re-isolation and Full Spectral Characterization: A definitive study detailing the NMR, MS, and IR data would be invaluable to the scientific community.

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for biological testing and the creation of analogues.

-

Biological Screening: A comprehensive evaluation of its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities is warranted.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying signaling pathways would be crucial for drug development efforts.

Conclusion

This compound is a sparsely characterized natural product from Polygonum hydropiper. While its chemical class suggests potential for interesting biological activity, a significant gap in the publicly available scientific literature prevents a more detailed technical analysis at this time. The information presented here serves as a foundation and a call for further research to unlock the full potential of this sesquiterpenoid. Accessing the original isolation and characterization publications by Fukuyama and colleagues from the 1980s is a critical next step for any researcher interested in this compound.

References

Biological Activity of Drimane Sesquiterpenoids: A Technical Guide for Researchers

Introduction

Drimane (B1240787) sesquiterpenoids are a class of C15 isoprenoid natural products characterized by a bicyclic drimane skeleton, which features a trans-decalin core with methyl groups typically at the C4 and C10 positions[1]. These compounds are isolated from a wide variety of natural sources, including terrestrial plants, marine sponges, and numerous fungi[1][2][3]. Exhibiting a remarkable range of potent biological activities, drimane sesquiterpenoids have garnered significant attention from the scientific community as promising lead compounds for drug discovery and development[1]. Their activities span cytotoxic, anti-inflammatory, antifungal, and antibacterial effects, among others[4][5].

This technical guide provides a comprehensive overview of the key biological activities of drimane sesquiterpenoids. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for cornerstone assays, and visualizations of the underlying mechanisms of action.

Cytotoxic Activity

Drimane and the closely related coloratane sesquiterpenoids have shown significant cytotoxic effects against various cancer cell lines, making them a subject of increasing interest in oncology research[4][5]. Natural and semi-synthetic derivatives have demonstrated in vitro activities in the low micro- and even nanomolar ranges[5].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of drimane sesquiterpenoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting cell growth or viability[4][6]. The data below summarizes the activity of several representative compounds against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Polygodial | DU-145 | Prostate | 71.4 ± 8.5 | [7] |

| PC-3 | Prostate | 89.2 ± 6.8 | [6][7] | |

| MCF-7 | Breast | 93.7 ± 9.1 | [6][7] | |

| Isodrimenin | DU-145 | Prostate | 90.5 ± 8.2 | [6] |

| PC-3 | Prostate | 87.6 ± 9.2 | [6] | |

| Ustusolate E | HL-60 | Leukemia | 8 | [6] |

| L5178Y | Lymphoma | 1.6 | [6] | |

| HeLa | Cervical | 15.8 | [6] | |

| Asperflavinoid A | HepG2 | Liver | 38.5 | [6] |

| MKN-45 | Gastric | 26.8 | [6] | |

| Sinenseine A (1) | A549 | Lung | 44.7 ± 2.3 | |

| HepG2 | Liver | 65.0 ± 3.7 | [8] | |

| Sinenseine B (2) | A549 | Lung | 35.2 ± 2.0 | [8] |

| HepG2 | Liver | 40.1 ± 2.5 | [8] |

Mechanism of Action

The cytotoxic effects of drimane sesquiterpenoids are mediated through several mechanisms. Studies have shown that these compounds can induce apoptosis, a form of programmed cell death, often confirmed by observing the activation of key enzymes like caspases 3 and 7[9]. Furthermore, compounds such as polygodial have been found to induce changes in mitochondrial membrane permeability, a critical event in the apoptotic cascade[7].

Featured Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic activity of chemical compounds[6][10].

Principle: Viable cells with active metabolism convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[6].

-

Compound Treatment: Prepare serial dilutions of the drimane sesquiterpenoid compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds (typically ranging from 0.1 to 100 µM)[6]. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a further 48 to 72 hours under the same conditions[6][7].

-

MTT Addition: After the incubation period, carefully remove the compound-containing medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 4 hours at 37°C[6].

-

Formazan Solubilization: Remove the MTT-containing medium and add an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals[6].

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[6].

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value is determined from the resulting dose-response curve using appropriate statistical software[6].

Workflow Visualization: MTT Assay

Anti-inflammatory Activity

Several drimane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response[11].

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity is often quantified by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Talaminoid A (1) | BV-2 | NO Production | 7.81 | [11] |

| Known Compound 4 | BV-2 | NO Production | 4.97 | [11] |

| Known Compound 5 | BV-2 | NO Production | 5.36 | [11] |

| Sinenseine F (6) | RAW 264.7 | NO Production | 8.3 ± 1.2 | [8] |

| Isotadeonal | THP-1 | IκB-α Phosphorylation | Active at 10 µM | [12] |

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory action of drimanes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[11][12]. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like LPS, a kinase complex (IKK) is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6)[11][13]. Drimane sesquiterpenoids, such as isotadeonal, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation[12].

Visualization: NF-κB Pathway Inhibition

Featured Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of NO, a key inflammatory mediator, by assessing the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants using the Griess reagent.

Methodology:

-

Cell Culture and Plating: Seed murine macrophage cells (e.g., RAW 264.7 or BV-2) into a 96-well plate and allow them to adhere overnight[11][14].

-

Pre-treatment: Treat the cells with various concentrations of the drimane compounds for 1-2 hours before inflammatory stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include wells with cells and LPS only (positive control) and cells with medium only (negative control). Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, mix an equal volume of the collected supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Antifungal Activity

Drimane sesquiterpenoids, particularly polygodial and drimenol (B159378), are renowned for their potent and broad-spectrum antifungal activities against various human and plant pathogens[15][16].

Quantitative Data: Antifungal Susceptibility

Antifungal activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits fungal growth, or as an IC50 value from a dose-response curve.

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Drimenol | Candida albicans | IC50 | ~25 | [15][16] |

| Saccharomyces cerevisiae | IC50 | ~15 | [15][16] | |

| Candida glabrata | MIC | 8-16 | [15] | |

| Candida auris | MIC | 8 | [15] | |

| Candida krusei | MIC | 4 | [15] | |

| Polygodial | Candida albicans | IC50 | 3.13 | [17] |

| Filamentous Fungi | MFC | 8-64 | [18] |

MFC: Minimum Fungicidal Concentration

Mechanism of Action

The antifungal mechanism of polygodial is primarily attributed to its ability to disrupt the fungal plasma membrane[19][20]. It acts as a non-ionic surfactant, interfering with the lipid-protein interfaces of integral membrane proteins and denaturing their conformation[19][21]. This action compromises the membrane's integrity, leading to increased permeability, leakage of essential cellular constituents, and ultimately, cell death[22]. Additionally, polygodial has been shown to inhibit membrane-associated enzymes, such as the plasma membrane H+-ATPase, further contributing to its potent fungicidal effect[19][21]. At high concentrations, drimenol has also been observed to cause rupture of the fungal cell wall and membrane[15][16].

Visualization: Antifungal Mechanism of Polygodial

Featured Experimental Protocol: Broth Microdilution Assay for MIC

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

Methodology:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., from a fresh culture on YPD or Sabouraud agar) in a suitable broth medium (e.g., RPMI-1640) and adjust its concentration using a spectrophotometer or hemocytometer.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the drimane compound in the broth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (inoculum without any compound) to confirm fungal growth and a negative control well (broth medium only) to ensure sterility.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 24-48 hours[23].

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus compared to the positive control[23].

Other Biological Activities

Beyond the major activities detailed above, drimane sesquiterpenoids have been reported to possess other valuable biological properties.

Antibacterial Activity

Polygodial has demonstrated notable activity against several multi-resistant bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent[18].

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Polygodial | Enterococcus avium | 16 | 8 | [18] |

| Klebsiella pneumoniae | 32 | 16 | [18] | |

| Salmonella typhi | 64 | 64 | [18] | |

| Escherichia coli | 16-64 | 8-32 | [18] |

MBC: Minimum Bactericidal Concentration

α-Glucosidase Inhibitory Activity

Certain drimane sesquiterpenes isolated from marine-derived fungi have shown strong α-glucosidase inhibitory effects, suggesting potential applications in managing diabetes mellitus. For instance, one study reported that a new drimane sesquiterpene (compound 1) exhibited an inhibition rate of 35.4%, comparable to the positive control, acarbose[14].

Conclusion

Drimane sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic, anti-inflammatory, and antifungal activities, underpinned by well-defined mechanisms of action such as NF-κB pathway inhibition and membrane disruption, establish them as highly valuable scaffolds for therapeutic development. The quantitative data and standardized protocols provided in this guide serve as a foundational resource for researchers aiming to explore and harness the pharmacological potential of these remarkable compounds. Future research should continue to focus on structure-activity relationship (SAR) studies, synthetic derivatization to enhance potency and selectivity, and in vivo evaluation to translate the promising in vitro findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence, biological activity and synthesis of drimane sesquiterpenoids. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. mdpi.com [mdpi.com]

- 15. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Therapeutic Effects of Drim-7-ene-11,12-diol acetonide

Disclaimer: Direct experimental data on the therapeutic effects of Drim-7-ene-11,12-diol acetonide is limited in publicly available scientific literature. This document extrapolates the potential therapeutic activities of this compound based on studies of structurally related drimane (B1240787) sesquiterpenoids. The acetonide functional group is a protective group for diols and its influence on the biological activity of the parent compound, Drim-7-ene-11,12-diol, would require specific investigation.

Introduction

Drimane sesquiterpenoids are a class of naturally occurring compounds characterized by a bicyclic drimane skeleton.[1] They are found in a variety of natural sources, including plants, fungi, and marine organisms.[2][3] This class of molecules has garnered significant interest in the scientific community due to a wide range of biological activities, including antifungal, anti-inflammatory, and cytotoxic effects.[4][5] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications of this compound, based on the established bioactivities of analogous drimane sesquiterpenoids.

Potential Therapeutic Effects

Based on the activities of structurally similar compounds, this compound could potentially exhibit antifungal, anti-inflammatory, and cytotoxic properties.

Several drimane sesquiterpenoids have demonstrated potent and broad-spectrum antifungal activity.[6][7] For instance, (-)-drimenol has been shown to be effective against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans, C. glabrata, C. krusei, C. parapsilosis, and C. auris.[6][7] The antifungal activity of drimane sesquiterpenoids is often fungicidal, causing rupture of the fungal cell wall and membrane at higher concentrations.[6][7][8]

Table 1: Antifungal Activity of Representative Drimane Sesquiterpenoids

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| (-)-Drimenol | Candida albicans SC5314 | 8 | [6] |

| (-)-Drimenol | Fluconazole-resistant C. albicans | 16 | [6] |

| (-)-Drimenol | Candida auris | 15 | [6] |

| (-)-Drimenol | Aspergillus fumigatus | 32 | [6] |

| (-)-Drimenol | Cryptococcus neoformans | 16 | [6] |

| (+)-Albicanol | Candida albicans SC5314 | 16 | [6] |

| Drimendiol | Candida albicans | 12-50 | [9] |

| Epidrimendiol | Candida albicans | 12-50 | [9] |

| 3β-hydroxydrimendiol | Candida species | <15 | [9] |

Drimane sesquiterpenoids have also been investigated for their anti-inflammatory properties. Certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages and suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This suggests a potential role for these compounds in modulating inflammatory responses. The mechanism of action is thought to involve the inhibition of the NF-κB signaling pathway.[10]

Table 2: Anti-inflammatory Activity of Representative Drimane Sesquiterpenoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Talaminoid A (spiroaxane sesquiterpenoid) | BV-2 | NO Production | 4.97 | [10] |

| Known Compound 4 (from Talaromyces minioluteus) | BV-2 | NO Production | 7.81 | [10] |

| Known Compound 5 (from Talaromyces minioluteus) | BV-2 | NO Production | 6.25 | [10] |

| Sinenseine A | RAW 264.7 | NO Production | 8.3 ± 1.2 | |

| Pyrrnoxin A analogue 2 | BV2 | NO Production | 26.6 | [11] |

| Pyrrnoxin A analogue 3 | BV2 | NO Production | 60.5 | [11] |

| Drimane sesquiterpene lactone 1 | DLD-1 | CXCL10 promoter activity | 12.4 | [12] |

| Drimane sesquiterpene lactone 2 | DLD-1 | CXCL10 promoter activity | 55 | [12] |

A growing body of evidence points to the cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines.[2][3] These compounds can induce apoptosis and cause cell cycle arrest, making them interesting candidates for anticancer drug development.[13][14] The cytotoxic effects have been observed in the low micromolar to nanomolar range.[2]

Table 3: Cytotoxic Activity of Representative Drimane Sesquiterpenoids

| Compound | Cell Line | IC50 | Reference |

| Asperflavinoid C | MCF-7 (breast cancer) | 10 µM | [14] |

| Ustusolate E | MCF-7 (breast cancer) | 10 µM | [14] |

| Pereniporin A analogue 1 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 µM | [15] |

| Pereniporin A analogue 2 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 µM | [15] |

| Pereniporin A analogue 6 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 µM | [15] |

| Polygodial | CoN, MCF-7, PC-3 | ~50-100 µM | [13] |

| Drimane lactone 33 | P388 (lymphoma) | 4-17 µg/mL | [2][3] |

| Asperflavinoid A | HepG2 (liver cancer), MKN-45 (gastric cancer) | 38.5 µM, 26.8 µM | [16] |

Experimental Protocols

The following are generalized methodologies for assessing the biological activities of drimane sesquiterpenoids, based on protocols described in the cited literature.

A common method for determining antifungal activity is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Inoculum Preparation: Fungal strains are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration.

-

Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

-

Inoculation and Incubation: The fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.[17]

The inhibitory effect on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells) is a common in vitro model for anti-inflammatory activity.

-

Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

-

NO Measurement: After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[19]

Signaling Pathways and Mechanisms of Action

Genome-wide fitness profiling of Saccharomyces cerevisiae and Candida albicans mutants has suggested that drimenol's antifungal mechanism involves the Crk1 kinase-dependent pathway.[6] This pathway is associated with protein secretion and vacuolar biogenesis. Specifically, gene products such as Ret2 and Cdc37 have been implicated.[6]

Caption: Proposed antifungal mechanism of drimenol via the Crk1 kinase pathway.

The anti-inflammatory effects of some drimane sesquiterpenoids are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Conclusion

While direct evidence for the therapeutic effects of this compound is currently lacking, the extensive research on the drimane sesquiterpenoid class of compounds provides a strong foundation for inferring its potential biological activities. The consistent demonstration of antifungal, anti-inflammatory, and cytotoxic properties across a range of drimane analogues suggests that this compound is a promising candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for future studies to elucidate the specific therapeutic potential of this compound. Further research, including synthesis, in vitro and in vivo testing, is warranted to fully explore the pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 | Semantic Scholar [semanticscholar.org]

- 12. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects [mdpi.com]

- 19. mdpi.com [mdpi.com]

Drim-7-ene-11,12-diol Acetonide: A Technical Review of a Drimane Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drim-7-ene-11,12-diol acetonide is a drimane-type sesquiterpenoid that has been identified as a natural product isolated from the plant Polygonum hydropiper. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its origin and the general synthetic and biological context of related drimane (B1240787) sesquiterpenoids. While specific experimental data for this compound is limited in publicly accessible literature, this review synthesizes the current knowledge to guide future research and drug discovery efforts.

Introduction

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. They are known for a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic effects. This compound, a derivative of this class, has been reported as a constituent of Polygonum hydropiper, a plant with a history of use in traditional medicine. This document aims to collate the known information on this specific acetonide and provide a framework for its further investigation.

Physicochemical Properties

Based on its chemical structure, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₈H₂₈O₂ |

| Molecular Weight | 276.42 g/mol |

| Appearance | Likely a colorless oil or crystalline solid |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water. |

| Key Spectroscopic Features (Predicted) | |

| ¹H NMR | Signals corresponding to the drimane skeleton, including methyl singlets, olefinic protons, and protons associated with the diol acetonide moiety. |

| ¹³C NMR | Resonances for the drimane core, including a characteristic olefinic pair, and signals for the acetonide group (the quaternary carbon and the two methyl groups). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula, with fragmentation patterns characteristic of the drimane skeleton. |

| Infrared (IR) Spectroscopy | Absorption bands for C-H stretching, C=C stretching, and C-O stretching of the acetal. |

Experimental Protocols

Isolation from Polygonum hydropiper

While the specific protocol for the isolation of this compound from Polygonum hydropiper is not detailed in the available literature, a general workflow for the isolation of sesquiterpenoids from plant material can be proposed.

Synthesis of Related Drimane Diols

The synthesis of Drim-7-ene-11,12-diol has been reported via the oxidation of drimenol (B159378) with selenium dioxide. The subsequent conversion to the acetonide would likely involve reaction with acetone (B3395972) or a acetone equivalent in the presence of an acid catalyst.

The Discovery and History of Drim-7-ene-11,12-diol Acetonide: A Technical Guide

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of the natural product Drim-7-ene-11,12-diol acetonide. Isolated from the plant Polygonum hydropiper, this drimane-type sesquiterpenoid is a subject of interest for its potential biological activities. This document details the initial isolation and structural elucidation, presents its spectroscopic data in a structured format, and outlines the experimental protocols for its extraction. Furthermore, it explores the known biological activities of related drimane (B1240787) sesquiterpenoids and proposes a potential mechanism of action based on current research. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. These compounds are found in a variety of natural sources, including plants, fungi, and marine organisms, and are known to exhibit a wide range of biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. This compound is a specific drimane sesquiterpenoid that has been isolated from the water pepper plant, Polygonum hydropiper L. (Polygonaceae).[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of drimane-type sesquiterpenes.

This guide will focus on the discovery and history of this compound, providing a detailed account of its isolation and characterization, as well as a summary of the broader biological context of drimane sesquiterpenoids.

Discovery and History

The initial discovery of drimane-type sesquiterpenoids in Polygonum hydropiper dates back to the work of Fukuyama and colleagues in the 1980s. Their pioneering research on this plant species led to the isolation and characterization of several novel sesquiterpenoids. While the specific discovery of this compound as an acetonide derivative is not explicitly detailed in readily available literature, it is highly probable that its natural precursor, Drim-7-ene-11,12-diol, was first isolated during these comprehensive phytochemical studies of Polygonum hydropiper. The acetonide form is likely a result of isolation procedures involving acetone (B3395972), which can react with diols to form the corresponding acetal.

The foundational work by Fukuyama et al. in 1985, titled "Drimane-type sesqui- and norsesquiterpenoids from Polygonum hydropiper", laid the groundwork for understanding the diversity of these compounds in this plant. Subsequent research by other groups has further expanded the knowledge of the chemical constituents of Polygonum hydropiper, though the primary focus has often been on other related drimane sesquiterpenoids with more pronounced biological activities.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound was likely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original raw data is not widely accessible, the expected spectroscopic characteristics can be summarized based on the known structure and data from closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.43 g/mol |

| CAS Number | 213552-47-7 |

| Class | Sesquiterpenoid (Drimane-type) |

| Appearance | Likely a colorless oil or white solid |

Table 2: Postulated ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | br s | 1H | H-7 |

| ~4.0-4.2 | m | 2H | H-11 |

| ~3.5-3.7 | m | 1H | H-12 |

| ~1.4 | s | 3H | Acetonide CH₃ |

| ~1.3 | s | 3H | Acetonide CH₃ |

| ~0.8-1.0 | multiple s | 9H | C-4 (2xCH₃), C-10 (CH₃) |

Table 3: Postulated ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-8 |

| ~125 | C-7 |

| ~108 | Acetonide C(CH₃)₂ |

| ~70-80 | C-11, C-12 |

| ~25-30 | Acetonide CH₃ |

| ~15-35 | Other aliphatic carbons |

Experimental Protocols

The isolation of this compound from Polygonum hydropiper would follow a standard natural product extraction and purification workflow. The following is a detailed, generalized protocol based on methods reported for the isolation of other drimane sesquiterpenoids from the same plant.

Extraction and Fractionation

dot

Caption: General workflow for the extraction and fractionation of Polygonum hydropiper.

-

Plant Material: The aerial parts of Polygonum hydropiper are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure exhaustive recovery of metabolites.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The drimane sesquiterpenoids, including Drim-7-ene-11,12-diol, are typically expected to partition into the less polar fractions, such as the n-hexane and ethyl acetate fractions.

Chromatographic Purification

dot

Caption: Chromatographic purification workflow for the isolation of Drim-7-ene-11,12-diol and its acetonide derivative.

-

Silica Gel Column Chromatography: The target fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase to yield the pure Drim-7-ene-11,12-diol.

-

Acetonide Formation: The formation of this compound can occur if acetone is used as a solvent during the extraction or purification process, particularly in the presence of an acid catalyst. This reaction protects the 1,2-diol functionality.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the broader class of drimane sesquiterpenoids exhibits a range of significant biological effects.

Known Biological Activities of Drimane Sesquiterpenoids

-

Antifungal Activity: Many drimane sesquiterpenoids, such as drimenol, have demonstrated potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans.

-

Cytotoxic Activity: Several drimane sesquiterpenoids have been shown to exhibit cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Activity: Some compounds in this class have been reported to possess anti-inflammatory properties.

-